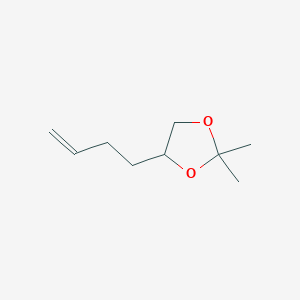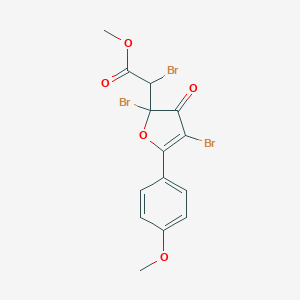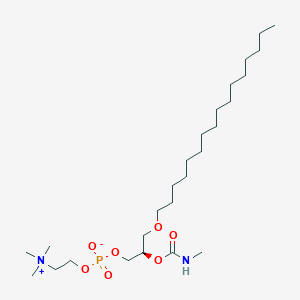![molecular formula C16H22Cl2N2 B163737 3,3',5,5'-Tetrametil-[1,1'-bifenilo]-4,4'-diamina dihidrocloruro hidratado CAS No. 207738-08-7](/img/structure/B163737.png)
3,3',5,5'-Tetrametil-[1,1'-bifenilo]-4,4'-diamina dihidrocloruro hidratado
Descripción general
Descripción
El clorhidrato de 3,3’,5,5’-tetrametilbenzidina, comúnmente conocido como clorhidrato de TMB, es un sustrato cromogénico ampliamente utilizado en ensayos bioquímicos. Es particularmente conocido por su aplicación en ensayos inmunoenzimáticos (ELISA) e inmunohistoquímica. El clorhidrato de TMB es un sólido blanco que forma un líquido azul verdoso pálido en solución con acetato de etilo. Es sensible a la luz y debe almacenarse alejado de la luz solar directa .
Aplicaciones Científicas De Investigación
El clorhidrato de TMB se utiliza ampliamente en diversas aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de TMB implica su oxidación por enzimas peroxidasas en presencia de peróxido de hidrógeno. El compuesto actúa como un donante de hidrógeno, lo que resulta en la formación de un complejo diimina-diamina. Este complejo imparte un color azul a la solución, que se puede cuantificar espectrofotométricamente. La reacción se puede detener mediante la adición de un ácido, como el ácido sulfúrico, que vuelve la solución amarilla .
Compuestos similares:
o-Fenilendiamina: Otro sustrato cromogénico que ha sido en gran medida reemplazado por el clorhidrato de TMB debido a su naturaleza no carcinógena.
Singularidad del clorhidrato de TMB:
Análisis Bioquímico
Biochemical Properties
3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is known to interact with peroxidase, an enzyme involved in various biochemical reactions . The compound serves as a substrate for peroxidase, leading to the production of a soluble end product that is pale blue in color . This property makes it useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Cellular Effects
The cellular effects of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate are primarily related to its role as a peroxidase substrate . The compound’s high lipophilicity allows it to easily enter cells and organelles, where it can participate in peroxidase reactions . The resulting deep blue precipitate can often exceed the range of a single organelle, making TMB-d a useful tool for microscopic and ultrastructural studies of peroxidase and peroxidase-labeled neural projections .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate acts as a substrate for the enzyme peroxidase . The reaction produces a deep blue precipitate, which exposes the active site of the peroxidase, facilitating the oxidation reaction .
Temporal Effects in Laboratory Settings
It is known that the compound is stable, but moisture sensitive and may be light sensitive .
Metabolic Pathways
Its role as a peroxidase substrate suggests that it may be involved in the metabolic pathways of this enzyme .
Transport and Distribution
Its high lipophilicity suggests that it can easily penetrate cellular membranes .
Subcellular Localization
Its role as a peroxidase substrate and its high lipophilicity suggest that it can localize in various cellular compartments where peroxidase is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del clorhidrato de TMB implica la síntesis de 3,3’,5,5’-tetrametilbenzidina seguida de su conversión a la sal de clorhidrato. La síntesis típicamente comienza con la nitración de 3,3’,5,5’-tetrametilbifenilo, seguida de la reducción a la diamina correspondiente. El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la diamina con ácido clorhídrico .
Métodos de producción industrial: En entornos industriales, el clorhidrato de TMB se produce en grandes cantidades utilizando rutas sintéticas similares pero optimizadas para la escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El producto a menudo se suministra en forma de tableta para facilitar su uso en entornos de laboratorio .
Tipos de reacciones:
Oxidación: El clorhidrato de TMB se somete a oxidación en presencia de enzimas peroxidasas, como la peroxidasa de rábano picante, para formar un complejo diimina-diamina.
Reducción: El compuesto puede actuar como un donante de hidrógeno en la reducción de peróxido de hidrógeno a agua.
Reactivos y condiciones comunes:
Oxidación: El peróxido de hidrógeno y las enzimas peroxidasas son reactivos de uso común.
Reducción: La reacción de reducción implica el uso de agentes reductores como el borohidruro de sodio.
Productos principales:
Comparación Con Compuestos Similares
o-Phenylenediamine: Another chromogenic substrate that has been largely replaced by TMB dihydrochloride due to its non-carcinogenic nature.
Uniqueness of TMB Dihydrochloride:
Propiedades
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRGZULARUZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070067 | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-73-0, 207738-08-7 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)






